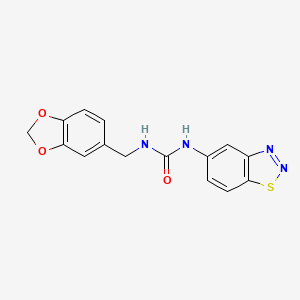

![molecular formula C19H21N3O3S B5563322 3-(3-羟基-3-甲基丁基)-N-{[5-(2-噻吩基)-1,2,4-恶二唑-3-基]甲基}苯甲酰胺](/img/structure/B5563322.png)

3-(3-羟基-3-甲基丁基)-N-{[5-(2-噻吩基)-1,2,4-恶二唑-3-基]甲基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study of benzamides and their derivatives, including oxadiazole-thienyl compounds, is significant due to their diverse biological activities and potential applications in medicinal chemistry. The introduction of specific functional groups, like the 1,2,4-oxadiazol ring and thienyl moiety, into benzamide structures has been shown to enhance these activities, making them subjects of interest for synthesis and biological evaluation.

Synthesis Analysis

Synthesis of benzamide derivatives often involves condensation reactions, cyclocondensation, or three-component reactions that introduce various substituents, aiming to explore the impact of these groups on biological activity and chemical properties. For instance, cyclocondensation of 2-hydroxy benzamides with thioglycolic acid yields thiazolidin-benzamides, a process that might share mechanistic similarities with the synthesis of the target compound (Patel & Patel, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those incorporating oxadiazole and thienyl groups, is crucial for understanding their chemical behavior and interaction with biological targets. Crystal structure analysis through X-ray diffraction provides insights into the molecular conformation, which is essential for the design of compounds with desired biological activities. Such structural analyses underscore the significance of non-covalent interactions, like hydrogen bonding and π-π stacking, in stabilizing the molecular structure and influencing its biological interactions (Sharma et al., 2016).

科学研究应用

抗癌活性

对取代苯甲酰胺和恶二唑的研究显示出有希望的抗癌特性。Ravinaik 等人 (2021) 对一系列取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺进行了研究,证明了对各种癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)具有中等到极好的抗癌活性。一些衍生物表现出比参考药物依托泊苷更高的抗癌活性 (Ravinaik 等人,2021)。

抗真菌剂

具有恶二唑和苯甲酰胺基团的化合物也因其作为抗真菌剂的潜力而受到研究。Narayana 等人 (2004) 合成了新的 5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺及其 2-烷氧基衍生物,并筛选了它们的抗真菌活性。这项研究表明这些化合物在开发针对真菌感染的治疗方法方面的多功能性 (Narayana 等人,2004)。

阿尔茨海默病

苯甲酰胺衍生物的一个显着应用是在阿尔茨海默病的治疗中。Lee 等人 (2018) 开发了一系列 5-芳基酰吲哚基取代的异羟肟酸,其中一种化合物显示出对组蛋白脱乙酰酶 6 (HDAC6) 的有效抑制选择性。该化合物降低了磷酸化 tau 蛋白的水平及其聚集,显示出作为阿尔茨海默病治疗方法的潜力 (Lee 等人,2018)。

合成方法和化学性质

对相关化合物的合成和化学性质的研究为类似化学结构的操纵和应用提供了基础知识。Sams 和 Lau (1999) 关于 1,2,4-恶二唑的固相合成的工作提出了可能与合成 3-(3-羟基-3-甲基丁基)-N-{[5-(2-噻吩基)-1,2,4-恶二唑-3-基]甲基}苯甲酰胺等化合物相关的技术,提供了对潜在合成路线和修饰的见解 (Sams & Lau,1999)。

属性

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-19(2,24)9-8-13-5-3-6-14(11-13)17(23)20-12-16-21-18(25-22-16)15-7-4-10-26-15/h3-7,10-11,24H,8-9,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLOXOROPZDITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NOC(=N2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)

![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)

![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)

![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)

![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)

![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)

![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)